

Application Notes & Protocols: Vilsmeier-Haack Formylation of 4-Bromo-2-Chloroindole

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Compound of Interest

Compound Name: *4-bromo-2-chloro-1H-indole-3-carbaldehyde*

CAS No.: 903130-82-5

Cat. No.: B2523186

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Introduction: The Strategic Importance of Indole-3-Carboxaldehydes

The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmacologically active agents. The introduction of a formyl (-CHO) group at the C3 position of the indole ring via the Vilsmeier-Haack reaction is a cornerstone transformation in synthetic organic chemistry.[1] This reaction provides access to indole-3-carboxaldehydes, which are highly versatile intermediates for the synthesis of complex alkaloids, pharmaceuticals, and agrochemicals.[2] The Vilsmeier-Haack reaction is prized for its operational simplicity and high regioselectivity for electron-rich heterocyclic systems.[3][4]

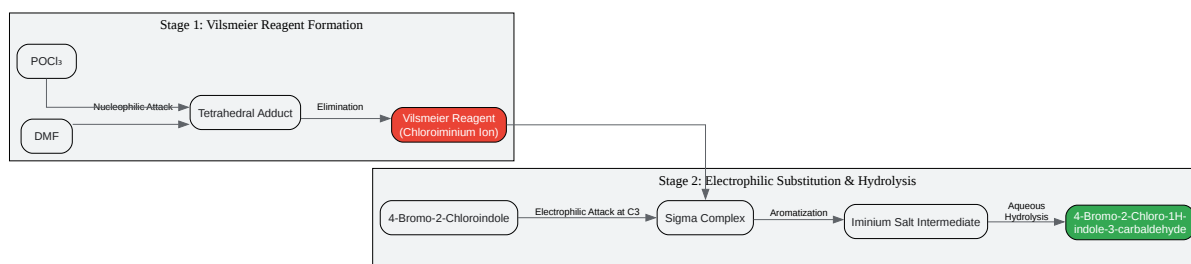
This guide provides a comprehensive technical overview and a detailed protocol for the formylation of 4-bromo-2-chloroindole. This specific substrate presents a unique case where the electronic effects of two distinct halogen substituents influence the reactivity of the indole nucleus. The resulting product, **4-bromo-2-chloro-1H-indole-3-carbaldehyde**, is a valuable building block for creating novel, highly substituted indole derivatives for drug discovery and materials science applications.

Reaction Mechanism: A Stepwise Elucidation

The Vilsmeier-Haack reaction proceeds through two major stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic aromatic substitution on the indole ring, followed by hydrolysis.[5]

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the oxygen atom of N,N-dimethylformamide (DMF) on the highly electrophilic phosphorus center of phosphorus oxychloride (POCl_3). This step forms a transient adduct which then eliminates a stable dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[6][7]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The indole ring, being an electron-rich heterocycle, acts as the nucleophile. The C3 position is the most nucleophilic site and attacks the carbon of the Vilsmeier reagent.[3] This attack forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the pyrrole ring. A subsequent deprotonation step, often assisted by DMF or the dichlorophosphate anion, restores aromaticity. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup. The addition of water followed by the elimination of dimethylamine yields the final aldehyde product.[4][8]



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Caption: The Vilsmeier-Haack reaction mechanism.

Detailed Experimental Protocol

This protocol provides a robust method for the gram-scale synthesis of **4-bromo-2-chloro-1H-indole-3-carbaldehyde**.

3.1 Materials and Reagents

Reagent/Material	Grade	Supplier Example
4-Bromo-2-chloroindole	>97%	Sigma-Aldrich
N,N-Dimethylformamide (DMF)	Anhydrous, >99.8%	Acros Organics
Phosphorus oxychloride (POCl ₃)	Reagent grade, >99%	J&K Scientific
Dichloromethane (DCM)	ACS Grade	Fisher Scientific
Saturated Sodium Bicarbonate (aq)	N/A	Lab-prepared
Deionized Water	N/A	Lab supply
Anhydrous Magnesium Sulfate	Laboratory Grade	Alfa Aesar
Crushed Ice	N/A	Lab supply

3.2 Safety Precautions

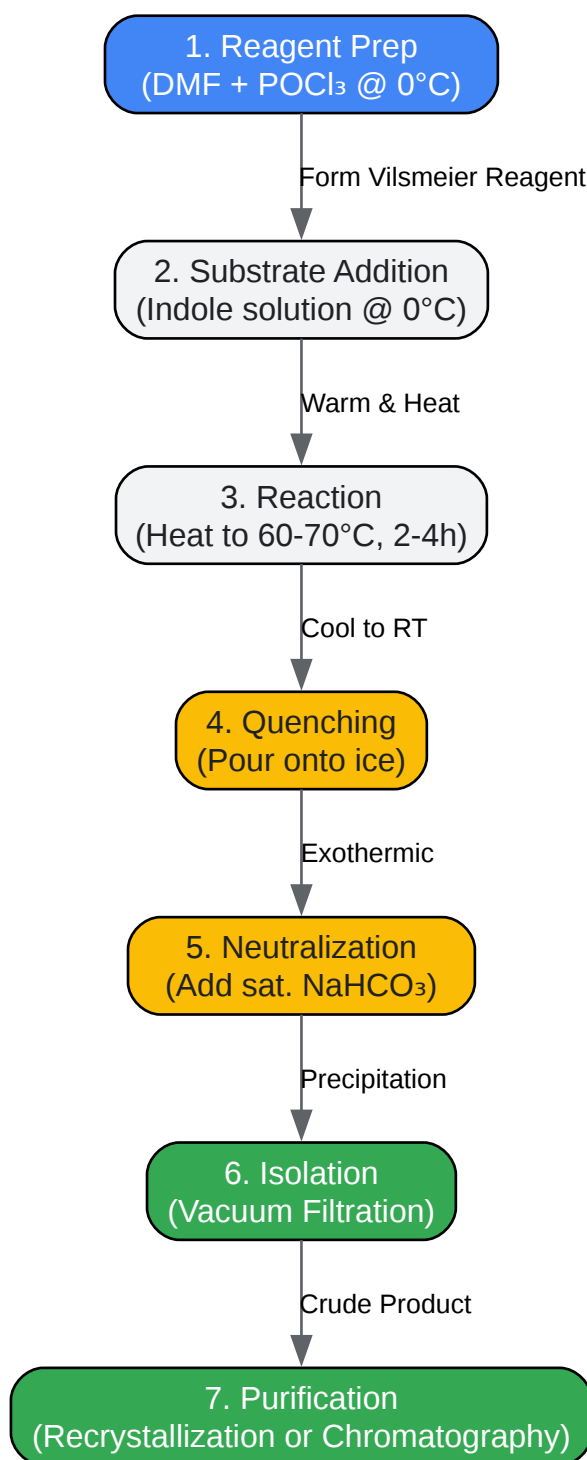
- Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated chemical fume hood.^[5] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves.
- The reaction between DMF and POCl₃ is exothermic. Maintain strict temperature control during addition.

- The quenching step is also highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.[5]

3.3 Step-by-Step Procedure

- Vilsmeier Reagent Preparation:
 - In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (25 mL, 5.0 equiv.).
 - Cool the flask to 0 °C using an ice-salt bath.
 - Slowly add phosphorus oxychloride (POCl₃) (6.0 mL, 1.2 equiv.) dropwise via the dropping funnel to the stirred DMF over 30-45 minutes.[1][5] Crucial: Ensure the internal temperature is maintained below 10 °C throughout the addition to control the exothermic reaction.
 - After the addition is complete, allow the resulting pale-yellow mixture to stir at 0 °C for an additional 30 minutes.
- Formylation Reaction:
 - Dissolve 4-bromo-2-chloroindole (1.0 equiv.) in anhydrous DMF (15 mL).
 - Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
 - Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Heat the reaction mixture to 60-70 °C and maintain this temperature, stirring under a nitrogen atmosphere, for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
- Work-up and Isolation:
 - After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

- In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 300 g).
- Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. [1][9] This quenching step is exothermic.
- The acidic solution is then neutralized by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Perform this neutralization carefully as it generates CO₂ gas.
- The product will typically precipitate as a solid. Stir the resulting slurry in the ice bath for 1 hour to ensure complete precipitation.
- Purification:
 - Collect the precipitated solid by vacuum filtration, washing thoroughly with cold deionized water (3 x 50 mL).
 - Air-dry the crude product on the filter.
 - For further purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).



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Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Expected Results and Characterization

The successful synthesis will yield **4-bromo-2-chloro-1H-indole-3-carbaldehyde** as a solid, typically white to pale yellow.

4.1 Quantitative Data Summary

Parameter	Value / Observation	Rationale / Note
Stoichiometry	Indole:POCl ₃ :DMF = 1 : 1.2 : excess	A slight excess of POCl ₃ ensures complete activation of DMF. DMF serves as both reagent and solvent.
Temperature	0 °C (addition), 60-70 °C (reaction)	Low initial temperature controls the exothermic reagent formation. Heating drives the reaction to completion.
Reaction Time	2-4 hours	Monitor by TLC to determine the endpoint. Halogenated indoles may react slower than the parent indole.
Expected Yield	75-90%	Yields are typically good to excellent for this reaction on electron-rich indoles. [10]
Appearance	White to pale yellow solid	Consistent with related haloindole-3-carboxaldehydes. [11]
Melting Point	~180 °C	Based on similar compounds like 4-bromoindole-3-carboxaldehyde (179-180 °C). [12]

4.2 Spectroscopic Data (Predicted)

While experimental data for the specific target molecule is not widely published, the following spectroscopic characteristics can be predicted based on analysis of similar structures.[\[13\]](#)[\[14\]](#)

[\[15\]](#)

Technique	Expected Observation
^1H NMR	δ ~12.5 ppm (br s, 1H): Indole N-H proton. δ ~10.0 ppm (s, 1H): Aldehyde C-H proton. δ ~7.2-7.8 ppm (m, 3H): Aromatic protons on the benzene ring. The specific splitting pattern will depend on the coupling between H5, H6, and H7.
^{13}C NMR	δ ~185 ppm: Aldehyde carbonyl carbon. δ ~110-140 ppm: Aromatic carbons. The C-Br and C-Cl carbons will be shifted accordingly. C3 will be significantly downfield due to the aldehyde.
FT-IR (cm^{-1})	~3200-3300: N-H stretching. ~2820, ~2720: C-H stretching of the aldehyde (Fermi resonance). ~1650-1670: Strong C=O stretching of the aldehyde.
MS (EI)	M^+ : Isotopic pattern characteristic of one bromine and one chlorine atom. Expected molecular ions for $\text{C}_9\text{H}_5\text{BrClNO}$.

Troubleshooting and Optimization

Issue	Potential Cause	Suggested Solution
Low or No Reaction	1. Inactive Vilsmeier reagent due to moisture.2. Insufficient heating.	1. Use high-quality anhydrous DMF and ensure all glassware is flame-dried.2. Increase reaction temperature (e.g., to 80-90 °C) or extend reaction time. Monitor by TLC.
Formation of Dark Tars	Reaction temperature is too high, leading to decomposition.	Reduce the reaction temperature. Ensure the initial Vilsmeier reagent formation is kept below 10 °C.
Difficult Workup	Product is partially soluble in water or forms an oil.	If the product does not precipitate, extract the neutralized aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[1]
Multiple Products by TLC	1. Incomplete reaction.2. Potential side reactions (e.g., dichlorination).	1. Extend reaction time or increase temperature.2. While less common for indoles than other heterocycles[16], ensure stoichiometry of POCl ₃ is not excessive. Purify carefully using column chromatography.

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